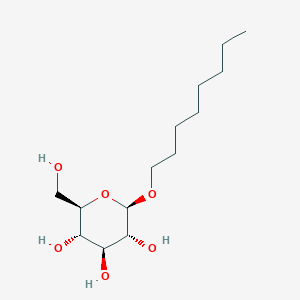

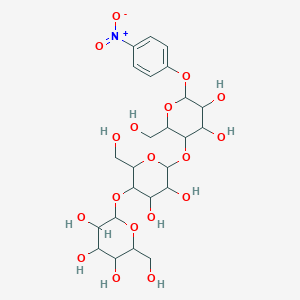

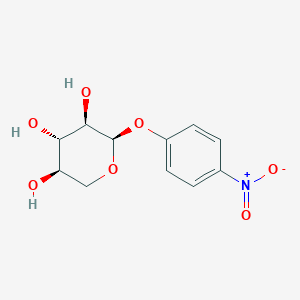

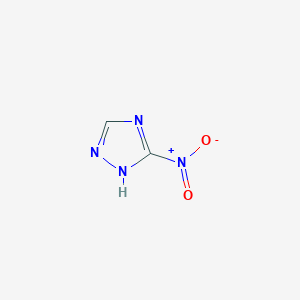

![molecular formula C9H11NOS B013861 S-[2-(Pyridin-2-yl)ethyl] ethanethioate CAS No. 59020-97-2](/img/structure/B13861.png)

S-[2-(Pyridin-2-yl)ethyl] ethanethioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"S-[2-(Pyridin-2-yl)ethyl] ethanethioate" belongs to a class of chemicals that can be synthesized and analyzed using various chemical reactions and structural determination methods. Research in this field focuses on understanding the chemical and physical properties of such compounds, which can be used in various applications, excluding drug use and dosage information as per the requirements.

Synthesis Analysis

The synthesis of pyridine derivatives, including those related to "S-[2-(Pyridin-2-yl)ethyl] ethanethioate," involves chemical reactions that introduce or modify functional groups to achieve the desired chemical structure. For instance, the synthesis of poly[2-(pyridin-2-yl)ethyl methacrylate] from 2-(pyridin-2-yl)ethanol as a protecting group for methacrylic acid showcases a method for synthesizing pyridine-related compounds (Elladiou & Patrickios, 2012). Similarly, the preparation of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol demonstrates another approach to synthesizing complex structures involving pyridine units (Percino et al., 2006).

Molecular Structure Analysis

The determination of molecular and crystal structures is crucial for understanding the physical and chemical behavior of compounds. Techniques such as X-ray crystallography provide detailed insights into the arrangement of atoms within a molecule, as seen in studies on related pyridine and ethanethioate compounds (Gotoh et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving pyridine derivatives can lead to various products depending on the reactants and conditions used. For example, reactions with ethylene and propylene have been shown to produce monoinsertion products, demonstrating the reactivity of pyridine-containing compounds (Deelman et al., 1994). Furthermore, the study of Schiff base ligands derived from pyridine and their metal complexes highlights the chemical properties and potential applications of these compounds (Yimer, 2014).

Physical Properties Analysis

Understanding the physical properties, including thermal stability and solubility, is essential for the practical application of chemical compounds. The synthesis and analysis of pyrrole-pyridine-based dibranched chromophores, for instance, provide insights into the influence of molecular architecture on film microstructure and optical response, relevant for applications in electro-optic materials (Facchetti et al., 2006).

Chemical Properties Analysis

The chemical behavior of "S-[2-(Pyridin-2-yl)ethyl] ethanethioate" and related compounds under various conditions is a key area of study. Research on zinc(II) complexes derived from similar ligands sheds light on the coordination chemistry and potential catalytic activities of these compounds (Gourbatsis et al., 1999).

Wissenschaftliche Forschungsanwendungen

Applications in Polymer Chemistry

S-[2-(Pyridin-2-yl)ethyl] ethanethioate and its derivatives have been studied for their applications in polymer chemistry. For instance, 2-(pyridin-2-yl)ethanol has been identified as a viable protecting group for methacrylic acid, offering selective removal possibilities either chemically under alkaline conditions or thermally at temperatures at or above 110°C. This functionality is significant for the polymer community due to the commercial availability and relative cost-effectiveness of 2-(pyridin-2-yl)ethanol. Such characteristics are anticipated to extend its use in various polymer applications (Elladiou & Patrickios, 2012).

Structural and Molecular Analysis

The compound has been involved in the structural and molecular analysis of different chemical compounds. For example, the study of 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one highlighted its potential for forming other complex compounds when treated with different chemical agents. This research provides insights into the structural intricacies and potential reactivity of compounds containing the pyridin-2-yl group (Percino et al., 2006).

Corrosion Inhibition

In the realm of materials science, derivatives of S-[2-(Pyridin-2-yl)ethyl] ethanethioate, like certain cadmium(II) Schiff base complexes, have shown potential as corrosion inhibitors. These compounds have demonstrated effectiveness in protecting mild steel surfaces against corrosion, particularly in acidic environments. This finding opens up new pathways linking coordination chemistry and corrosion engineering, offering a potential bridge between these fields (Das et al., 2017).

Quantum Chemical Properties

The compound and its related derivatives have been subjects in quantum chemical studies. Investigations into their molecular properties, including the analysis of molecular orbitals and electron densities, provide a deeper understanding of their chemical behavior and potential applications in various scientific domains (Bouklah et al., 2012).

Zukünftige Richtungen

While specific future directions for “S-[2-(Pyridin-2-yl)ethyl] ethanethioate” are not mentioned, the discovery of anti-fibrotic drugs has attracted great attention from organic and medicinal chemists . The development of novel heterocyclic compounds with potential biological activities is an important component of medicinal chemistry and chemical biology .

Eigenschaften

IUPAC Name |

S-(2-pyridin-2-ylethyl) ethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-8(11)12-7-5-9-4-2-3-6-10-9/h2-4,6H,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKZOZKLFVDOSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCC1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392247 |

Source

|

| Record name | S-[2-(Pyridin-2-yl)ethyl] ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-[2-(Pyridin-2-yl)ethyl] ethanethioate | |

CAS RN |

59020-97-2 |

Source

|

| Record name | S-[2-(Pyridin-2-yl)ethyl] ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13804.png)